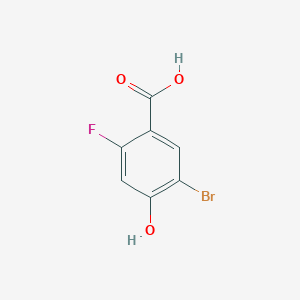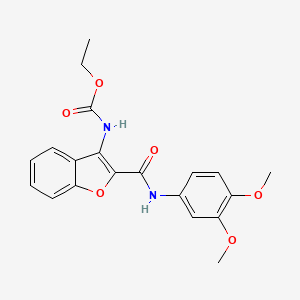
Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran scaffold, which is a common structure in many biologically active compounds . Benzofuran and its derivatives are found in a wide range of natural and synthetic compounds with various biological and pharmacological applications .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the synthesis of similar compounds . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing substituted 1-benzofurans and 1-benzothiophenes with potential analgesic activity. These compounds are prepared from 2-hydroxybenzonitrile or 2-sulfanylbenzonitrile and various derivatives, including the process of alkylation with ethyl bromoacetate to produce ethyl N-acetyl-N-(2-benzoyl-1-benzofuran-3-yl)glycinate and related compounds. These processes showcase the versatility of benzofuran derivatives in chemical synthesis and their potential therapeutic applications (Rádl et al., 2001).
Biological Activities
Studies have synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, evaluating them for antioxidant and antibacterial activities. Certain derivatives exhibited good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals, indicating their potential as antioxidant agents. Additionally, some compounds demonstrated equipotent antibacterial activities to ampicillin against various bacterial strains, highlighting their potential in antimicrobial therapy (Shankerrao et al., 2013).
Antimicrobial Applications
The synthesis and antimicrobial screening of 5-bromobenzofuranyl aryl ureas and carbamates have been reported, showing the biological importance of benzofuran derivatives. These compounds were synthesized through a series of reactions starting from bromo salicylaldehyde and tested for their antimicrobial activities. Some compounds displayed significant antimicrobial properties, underscoring the potential of benzofuran derivatives as antimicrobial agents (Kumari et al., 2019).
Environmental Toxicology
Ethyl carbamate (EC), a compound related to the benzofuran derivatives, has been identified as an emerging food and environmental toxicant. Classified as a Group 2A carcinogen, EC is present in fermented food products and alcoholic beverages. Research has focused on its formation, metabolism, detection in food products, and the development of mitigation strategies to reduce EC-induced toxicity. This highlights the importance of understanding the toxicological profiles of chemical compounds, including those related to Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate, to ensure food safety and environmental protection (Gowd et al., 2018).
作用機序
Safety and Hazards
The safety and hazards of this compound are not specified in the available data. As it’s intended for research use only, it should be handled with appropriate safety measures.
将来の方向性
Benzofuran derivatives, like the compound , are gaining attention in the field of drug discovery, especially in the search for efficient antimicrobial candidates . The unique structural features of benzofuran and its wide array of biological activities make it a promising scaffold for future research .
特性
IUPAC Name |
ethyl N-[2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-4-27-20(24)22-17-13-7-5-6-8-14(13)28-18(17)19(23)21-12-9-10-15(25-2)16(11-12)26-3/h5-11H,4H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSIXATVSLNRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

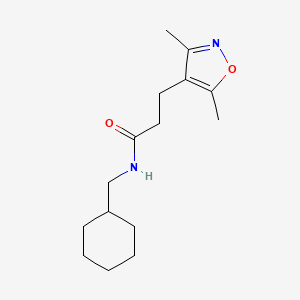
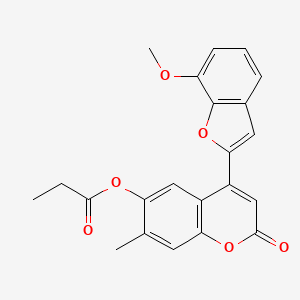
![11-cyano-7-oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-3,4-dicarboxylic acid](/img/structure/B2836286.png)

![1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2836288.png)
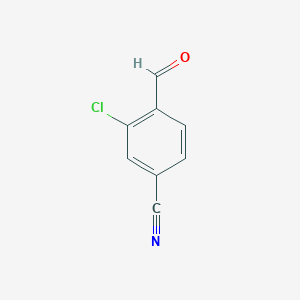
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2836291.png)
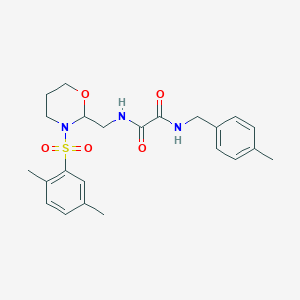
![4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine](/img/structure/B2836294.png)
![4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2836296.png)

![N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2836301.png)
![N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2836302.png)
